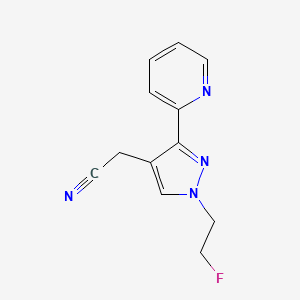

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile

Description

The compound 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile features a pyrazole core substituted at position 1 with a 2-fluoroethyl group, at position 3 with a pyridin-2-yl ring, and at position 4 with an acetonitrile moiety. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. The 2-fluoroethyl group enhances lipophilicity and metabolic stability, while the pyridin-2-yl substituent may influence π-π stacking interactions in biological targets.

Properties

IUPAC Name |

2-[1-(2-fluoroethyl)-3-pyridin-2-ylpyrazol-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN4/c13-5-8-17-9-10(4-6-14)12(16-17)11-3-1-2-7-15-11/h1-3,7,9H,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZRVOZZKQRNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C=C2CC#N)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

- Molecular Formula : C11H12FN4

- Molecular Weight : 220.24 g/mol

- CAS Number : 2098088-30-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The compound's structure facilitates binding to these targets, which can modulate their activity and lead to specific biological responses.

Interaction with Receptors

Research indicates that this compound may act as a modulator for certain G protein-coupled receptors (GPCRs), particularly muscarinic receptors. For instance, studies have shown that derivatives of pyrazole compounds can enhance the binding affinity of acetylcholine (ACh) at the M4 receptor subtype, which is implicated in various central nervous system disorders .

Structure-Activity Relationship (SAR)

The presence of the fluoroethyl group in the compound enhances its metabolic stability and binding affinity compared to other halogenated analogs (e.g., chloro, bromo). This modification plays a crucial role in the compound's pharmacological profile, allowing it to interact more effectively with biological targets .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For example, it has been shown to inhibit cell proliferation in specific tumor types through apoptosis induction and cell cycle arrest mechanisms .

Case Studies

- Case Study on Muscarinic Receptors : A study evaluating the effects of pyrazole derivatives on M4 receptor modulation indicated that compounds similar to this compound could increase ACh efficacy by stabilizing receptor conformation favorable for agonist binding. This suggests potential therapeutic applications in treating diseases like Alzheimer's and schizophrenia .

- Anticancer Activity : Another investigation focused on the anticancer properties of this compound highlighted its capacity to induce apoptosis in human cancer cells. The study reported that treatment with the compound led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins, indicating a shift towards apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(1-(2-chloroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile | C11H12ClN4 | Moderate receptor modulation |

| 2-(1-(2-bromoethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile | C11H12BrN4 | Lower binding affinity than fluoro counterpart |

| 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)ethanamine | C12H15FN4 | Enhanced metabolic stability |

Comparison with Similar Compounds

Positional Isomers: Pyridine Substitution

- 2-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile (CAS: 2098078-97-6)

- Key Difference : Pyridine substitution at position 3 (vs. 2 in the target compound).

- Impact : The pyridin-3-yl group alters electronic distribution and hydrogen-bonding capacity. For example, pyridin-3-yl may engage in different binding modes with enzymes or receptors compared to pyridin-2-yl due to nitrogen positioning .

- Molecular Weight : 230.24 g/mol (identical to the target compound).

Simplified Analogs: Absence of Pyridine

- 2-[1-(2-Fluoroethyl)-1H-pyrazol-4-yl]acetonitrile (CAS: 1935282-24-8)

Functional Group Variations

- 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile Key Difference: Replaces acetonitrile with a thioacetyl-1,3,4-oxadiazole group. Impact: The sulfur atom introduces distinct electronic effects and hydrogen-bonding capabilities. Reported melting point: 177.8°C (decomposition), higher than typical acetonitrile derivatives, suggesting stronger intermolecular forces .

Substitution with Alkynes

- 2-(1-(Prop-2-yn-1-yl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile (CAS: 2098021-09-9)

Pharmacological Potential

- JAK Inhibitors : Compounds like 1-[1-[[3-Fluoro-2-(trifluoromethyl)-4-pyridinyl]carbonyl]-4-piperidinyl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]-3-azetidineacetonitrile () incorporate azetidine and pyrrolopyrimidine groups, suggesting kinase inhibition activity. The target compound’s pyridin-2-yl group may offer selectivity for specific JAK isoforms .

- Anticancer Applications : Derivatives with phenylsulfonyl groups (e.g., ) highlight the role of electron-withdrawing substituents in enhancing solubility and target engagement, though at the cost of increased molecular weight (606.66 g/mol) .

Comparative Data Table

Preparation Methods

Key Synthetic Route (Route A)

- Starting Materials : Cyclopentylmethanol derivatives and pyrazole boronic esters.

Step 1: Mesylation

The primary alcohol (cyclopentylmethanol) is converted to the corresponding methanesulfonate (mesylate) by reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3N), yielding a good chemical yield (~95%).Step 2: N-Alkylation

The pyrazole boronic ester undergoes N-alkylation with the mesylate to form an intermediate boronic ester (~75% yield).Step 3: Suzuki Coupling

Palladium-catalyzed cross-coupling reactions between bromopyridine derivatives and the boronic ester intermediates afford pyrazol-4-yl-pyridine compounds in moderate to good yields (26–66%). The presence of an electron-withdrawing cyano group on the pyridine ring improves oxidative addition and coupling efficiency.Step 4: Introduction of Fluoroethyl Group

N-alkylation of the amide intermediate with a fluoroethyl reagent yields the target fluoroethyl derivative.Overall Yields : The entire sequence proceeds in 4–5 steps with overall yields ranging from 7% to 18% depending on the specific target compound.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Mesylation | MsCl, Et3N, solvent (e.g., dichloromethane) | 95 | High yield, clean conversion |

| N-Alkylation | Pyrazole boronic ester, mesylate, base | 75 | Efficient N-alkylation |

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol), 0–5°C | 26–66 | Electron-withdrawing groups improve yield |

| Fluoroethylation | Fluoroethyl reagent, base | Variable | Final N-alkylation step to introduce fluorine |

Research Findings and Optimization Insights

Electron-Withdrawing Effects : Pyridine derivatives bearing cyano groups show improved coupling efficiency due to enhanced oxidative addition during palladium catalysis, leading to better overall yields compared to methyl-substituted analogs.

Fluorination Step : Introduction of the 2-fluoroethyl group is critical for enabling radiolabeling for PET imaging. The fluorination is typically performed via N-alkylation using fluoroalkyl halides or sulfonates under mild conditions to preserve the integrity of the molecule.

Purification and Characterization : Products are purified by chromatographic techniques and characterized by NMR, IR, and mass spectrometry to confirm the presence of the nitrile group, pyrazole ring, pyridine moiety, and fluoroethyl substituent.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Yield Range (%) | Comments |

|---|---|---|---|---|

| 1. Mesylation | Conversion of alcohol to mesylate | MsCl, Et3N | ~95 | High efficiency, mild conditions |

| 2. N-Alkylation | Alkylation of pyrazole boronic ester | Mesylate, base | ~75 | Selective N-alkylation |

| 3. Suzuki Coupling | Pd-catalyzed cross-coupling of boronic esters | Pd catalyst, base, ethanol, 0–5°C | 26–66 | Electron-withdrawing groups improve yield |

| 4. Fluoroethylation | Introduction of 2-fluoroethyl group via N-alkylation | Fluoroethyl halide, base | Variable | Enables radiolabeling for PET |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodology :

- Stepwise assembly : Start with pyrazole ring formation via cyclocondensation of hydrazines with β-ketonitriles, followed by fluorinated alkylation (e.g., using 2-fluoroethyl bromide under basic conditions). Pyridine substitution can be introduced via Suzuki coupling or nucleophilic aromatic substitution .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates, THF for alkylation) and temperature (40–80°C for fluorinated alkylation). Use anhydrous conditions to avoid hydrolysis of the acetonitrile group .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical techniques :

- NMR spectroscopy : Confirm substitution patterns (e.g., pyridyl protons at δ 8.5–9.0 ppm, fluoroethyl group splitting patterns) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 275.12) .

Q. What are the key challenges in characterizing its stability under varying storage conditions?

- Stability studies :

- Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. The acetonitrile group may hydrolyze to acetamide under acidic/humid conditions; store desiccated at –20°C .

- Assess photostability by exposing solid samples to UV light (320–400 nm) for 48 hours .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and electronic properties?

- Approach :

- Perform DFT calculations (B3LYP/6-31G* level) to map frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Compare with experimental NMR chemical shifts for validation .

- Simulate Fukui indices to identify regions prone to electrophilic substitution (e.g., pyridyl nitrogen vs. pyrazole C4) .

Q. What strategies are effective in analyzing its potential as a kinase inhibitor or bioactive scaffold?

- Biological profiling :

- Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence-based assays. The pyridyl-pyrazole core may chelate ATP-binding site metals, while the fluoroethyl group enhances lipophilicity for membrane penetration .

- Perform SAR studies by modifying the pyridine substituents or fluorinated chain length. Compare IC50 values with analogs lacking the acetonitrile group .

Q. How can crystallographic data resolve contradictions in proposed tautomeric forms or stereoelectronic effects?

- Crystallography :

- Grow single crystals via slow evaporation (solvent: DCM/hexane) and collect X-ray diffraction data. The pyrazole ring may exhibit keto-enol tautomerism; compare bond lengths (C=O vs. C–OH) with DFT-optimized structures .

- Analyze intermolecular interactions (e.g., π-stacking between pyridyl rings) to explain solubility trends .

Q. What experimental designs are robust for studying its environmental fate or ecotoxicological impacts?

- Ecotoxicology :

- Follow OECD guidelines for biodegradability (e.g., Closed Bottle Test) and bioaccumulation (log P >3 suggests high lipid affinity). Use LC-MS/MS to quantify degradation products (e.g., fluoroacetic acid) in simulated wastewater .

- Test acute toxicity on Daphnia magna (48-hour EC50) and algae (72-hour growth inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.